molecular formula C11H12N2O2 B13495049 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide

Cat. No.: B13495049
M. Wt: 204.22 g/mol
InChI Key: DHILTQCVFDOADX-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of benzofuran-2-carboxylic acid with N-methylamine and formaldehyde under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with target proteins, while the benzofuran ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-1-benzofuran-2-carboxamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.

    N-methyl-1-benzofuran-2-carboxamide:

    1-benzofuran-2-carboxamide: Lacks both the aminomethyl and N-methyl groups, making it a simpler structure with distinct characteristics.

Uniqueness

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both the aminomethyl and N-methyl groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H12N2O2/c1-13-11(14)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6,12H2,1H3,(H,13,14)

InChI Key

DHILTQCVFDOADX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC=C2O1)CN

Origin of Product

United States

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